molecular formula C15H11ClFN3OS B5677656 3-chloro-4-fluoro-N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No. B5677656
M. Wt: 335.8 g/mol
InChI Key: NCNNAQBGGWBDHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-chloro-4-fluoro-N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-2-carboxamide involves several steps, including condensation and cyclization reactions. Solvent-free synthesis methods using microwave irradiation have been developed for efficiency and yield improvement. Such methods involve SiO2:H3PO4 catalyzed solvent-free condensation, demonstrating the significance of innovative approaches in synthesizing complex molecules efficiently (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

The molecular structure of compounds within this category has been elucidated using X-ray crystallography, revealing intricate details like dihedral angles, hydrogen bonding patterns, and molecular conformations. For instance, studies on related compounds have shown specific dihedral angles between thiophene rings and other molecular units, highlighting the complexity of these molecules' 3D arrangements (Mukhtar et al., 2012).

Chemical Reactions and Properties

Chemical reactivity and properties are pivotal in understanding how these compounds interact in various conditions. Research has shown that derivatives of this compound undergo various chemical reactions, including condensation with benzaldehydes under certain conditions, illustrating their versatile reactivity (Santagati, Santagati, & Modica, 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures, provide essential insights into the compound's behavior in different environments. Studies have demonstrated the formation of stable crystal structures and detailed the interactions, such as hydrogen bonds, that stabilize these structures (Chen, Hong, Liu, & Ming-guo, 2012).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents and stability under different conditions, are crucial for the compound's applications. Research into similar compounds has explored their reactivity, highlighting the importance of the carboxamide group and substituent effects on their chemical behavior (Palanki et al., 2000).

properties

IUPAC Name

3-chloro-4-fluoro-N-(1-pyrimidin-4-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3OS/c1-8(10-5-6-18-7-19-10)20-15(21)14-13(16)12-9(17)3-2-4-11(12)22-14/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNNAQBGGWBDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-2-carboxamide

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